molecular formula C30H32O8 B15273451 Benzoylisogomisin O CAS No. 83864-71-5

Benzoylisogomisin O

Cat. No.: B15273451
CAS No.: 83864-71-5
M. Wt: 520.6 g/mol
InChI Key: DKIOHPQGBJCENG-XOWTYJCDSA-N
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Description

Benzoylisogomisin O is a dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, including Schisandra chinensis and Kadsura coccinea. Structurally, it features a cyclooctadiene core substituted with methoxy, methyl, and benzoyl groups (molecular formula: C₃₀H₃₂O₈; molecular weight: 520.58) . Its stereochemistry differs from benzoylgomisin O, as the benzoyl group is positioned on the isogomisin O backbone rather than gomisin O, leading to distinct physicochemical and bioactive properties . Pharmacologically, it exhibits inhibitory activity against NFAT transcription (IC₅₀ = 11.06 ± 1.02 μmol/L), though less potent than cyclosporin A .

Properties

CAS No.

83864-71-5

Molecular Formula

C30H32O8

Molecular Weight

520.6 g/mol

IUPAC Name

[(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

InChI

InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1

InChI Key

DKIOHPQGBJCENG-XOWTYJCDSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Benzoylisogomisin O undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

Benzoylisogomisin O has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Structural Analogues

Benzoylisogomisin O is part of a broader class of dibenzocyclooctadiene lignans. Below is a comparative analysis of its structural and functional attributes with closely related compounds:

Compound Molecular Formula Molecular Weight Key Structural Features Source Bioactivity
This compound C₃₀H₃₂O₈ 520.58 Benzoyl group on isogomisin O backbone Schisandra chinensis, Kadsura coccinea NFAT inhibitor (IC₅₀ = 11.06 μM)
6-O-Benzoylgomisin O C₃₀H₃₂O₈ 520.57 Benzoyl group at C6 of gomisin O Schisandra chinensis Cytotoxic (A549, HCT-8 cells)
Schisandrin A C₂₄H₃₂O₇ 432.50 Unsubstituted cyclooctadiene core Schisandra spp. Antioxidant, hepatoprotective
Angeloylgomisin H C₂₉H₃₄O₈ 510.57 Angeloyl group at C7 of gomisin H Schisandra neglecta Cytotoxicity (cell line-dependent)
Gomisin B C₂₃H₂₈O₆ 400.46 Methoxy and methyl substitutions Schisandra chinensis Anti-inflammatory, antiviral

Stereochemical and Positional Isomerism

This compound and 6-O-benzoylgomisin O are stereoisomers, differing in the spatial arrangement of the benzoyl group. This distinction impacts their chromatographic behavior and bioactivity. For example:

  • HPLC Analysis : this compound exhibits a molecular ion peak at m/z 521 (ESI-MS) and a fragment at m/z 399 ([M + H – 122]⁺, indicative of benzoic acid loss). Similar fragmentation patterns are observed in 6-O-benzoylgomisin O, complicating differentiation without chiral columns .
  • Bioactivity : The NFAT inhibition of this compound contrasts with the cytotoxicity reported for 6-O-benzoylgomisin O, suggesting stereochemistry-dependent mechanisms .

Analytical Differentiation and Pharmacological Relevance

Chromatographic Techniques

HPLC-DAD-ESI/MS is critical for distinguishing this compound from analogues. Validated methods using methanol extracts and C18 columns (λ = 225 nm) achieve baseline separation of lignans . For instance:

  • Retention Time : this compound elutes later than schisandrin A but earlier than angeloylgomisin H under gradient conditions .
  • Validation Parameters : Methods show precision (RSD < 2%), accuracy (recovery 98–102%), and linearity (R² > 0.999) for quantification .

Pharmacological Profiles

  • This compound : Primarily studied for NFAT pathway modulation, relevant in immune regulation .
  • 6-O-Benzoylgomisin O: Demonstrates cytotoxicity against lung (A549) and colorectal (HCT-8) carcinoma cells, likely via apoptosis induction .
  • Schisandrin A : Lacks acyl groups but shows broader antioxidant and hepatoprotective effects .

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